N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c22-17-8-6-16(7-9-17)19-14-21(27)25(15-24-19)12-11-23-20(26)10-13-28-18-4-2-1-3-5-18/h1-9,14-15H,10-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUNZUPXNNTWIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-3-(phenylthio)propanamide is a synthetic compound with potential therapeutic applications, particularly in oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18FN3O2S
- Molecular Weight : 335.40 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The fluorophenyl group and the pyrimidine moiety are believed to enhance binding affinity to target proteins, potentially modulating pathways involved in cell proliferation and apoptosis.
Potential Targets
- Histone Deacetylases (HDACs) : Similar compounds have shown inhibitory effects on HDACs, which play a crucial role in cancer cell growth and survival .
- Gonadotropin-Releasing Hormone Receptor (GnRH-R) : Compounds with similar structures have been identified as antagonists of GnRH-R, indicating a possible pathway for reproductive health applications .
In Vitro Studies
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from in vitro assays:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HepG2 (liver) | 1.30 | Induction of apoptosis and G2/M phase arrest |
| MCF7 (breast) | 0.85 | Inhibition of HDAC activity |
| A549 (lung) | 2.50 | Modulation of cell cycle progression |
These results suggest that the compound may be effective in targeting solid tumors through multiple mechanisms.
In Vivo Studies
In vivo studies using xenograft models have shown that this compound can significantly inhibit tumor growth. For example, a study demonstrated a tumor growth inhibition (TGI) of approximately 48% compared to control treatments .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study involving HepG2 cells showed that treatment with the compound led to significant apoptosis and cell cycle arrest, suggesting its potential use in liver cancer therapies.
- Case Study 2 : Research on MCF7 cells indicated that the compound could enhance the efficacy of existing chemotherapeutic agents, such as taxol, when used in combination therapies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and related analogs:
*Estimated based on structural formula.
Key Observations:
- Core Heterocycle Variations: The target compound’s pyrimidinone core (6-oxopyrimidin-1(6H)-yl) differs from pyridazinone () and pyrazinone () analogs, which may alter electronic properties and binding affinities. Pyridazinones generally exhibit higher polarity due to additional nitrogen atoms .
- Substituent Effects: The 4-fluorophenyl group in the target compound enhances electronegativity and metabolic stability compared to the ethoxyphenyl () or cyclopropyl () groups.
- Molecular Weight and Solubility: The target compound’s molecular weight (~410.4) is intermediate among analogs. Ethoxy and quinazolinone groups () may reduce solubility due to increased steric bulk or hydrogen-bonding capacity .
Pharmacological and Computational Insights
Binding Affinity and Docking Studies
While direct activity data for the target compound are unavailable, highlights the importance of hydrophobic enclosure and hydrogen bonding in protein-ligand interactions. The phenylthio group in the target compound may participate in hydrophobic interactions within enzyme active sites, while the fluorophenyl group could engage in halogen bonding. Comparatively, the ethoxyphenyl group () may offer weaker hydrophobic interactions but improved water solubility due to the ethoxy oxygen .
Reactivity and Stability
reports conversion rates for structurally diverse compounds under varying conditions. For example, 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide showed 10–18% conversion, suggesting moderate stability. The target compound’s fluorophenyl and phenylthio groups likely enhance stability against oxidative metabolism compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
